![molecular formula C21H25N5O3S B2689790 N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide CAS No. 1021218-04-1](/img/no-structure.png)
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide” is a chemical compound . It is available for purchase from certain chemical suppliers.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized and investigated for their anti-inflammatory activities . Another study reported the synthesis of twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives .科学的研究の応用
Antiviral Activity
PSI-7977 exhibits potent antiviral effects against hepatitis C virus (HCV). It acts as a nucleotide analog inhibitor, targeting the HCV RNA-dependent RNA polymerase (NS5B). By incorporating into the growing viral RNA chain, PSI-7977 disrupts viral replication, ultimately reducing viral load. Clinical trials have shown promising results, making it a potential therapy for chronic HCV infection .
Anticancer Potential
Research suggests that PSI-7977 may have anticancer properties. It inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in guanine nucleotide biosynthesis. By disrupting guanine synthesis, PSI-7977 affects cancer cell proliferation. Preclinical studies indicate its efficacy against certain cancers, including hepatocellular carcinoma and lymphoma .
Anti-Inflammatory Effects
In addition to its antiviral and anticancer activities, PSI-7977 demonstrates anti-inflammatory effects. It modulates immune responses by suppressing pro-inflammatory cytokines. Animal studies using carrageenan-induced rat paw edema models have shown its potential as an anti-inflammatory agent .
Metabolic Disorders
PSI-7977’s impact on metabolic disorders is an emerging area of research. It may influence lipid metabolism and improve insulin sensitivity. Studies in animal models suggest that it could be beneficial in managing conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes .
Neuroprotection
Some investigations explore PSI-7977’s neuroprotective effects. It may enhance neuronal survival and reduce oxidative stress. While more research is needed, its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s warrants attention .
Drug Design and Discovery
Researchers have used PSI-7977 as a scaffold for designing novel compounds. By modifying its structure, they aim to create derivatives with improved pharmacological properties. These efforts include optimizing antiviral activity, reducing toxicity, and enhancing bioavailability .
将来の方向性
The future directions for the study of this compound could include further investigation of its biological activities, as suggested by studies on similar compounds . Additionally, the development of new synthetic methods and the exploration of its potential applications in various fields could be areas of future research.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide involves the reaction of 1H-indazole-3-carboxylic acid with 3-(4-phenylpiperazin-1-yl)propane-1-sulfonyl chloride in the presence of a base to form the desired compound.", "Starting Materials": [ "1H-indazole-3-carboxylic acid", "3-(4-phenylpiperazin-1-yl)propane-1-sulfonyl chloride", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 1H-indazole-3-carboxylic acid in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. triethylamine, pyridine) to the solution.", "Step 2: Add 3-(4-phenylpiperazin-1-yl)propane-1-sulfonyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 4: Purify the product by column chromatography or recrystallization to obtain N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide as a white solid." ] } | |
CAS番号 |
1021218-04-1 |
製品名 |
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide |
分子式 |
C21H25N5O3S |
分子量 |
427.52 |
IUPAC名 |
N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C21H25N5O3S/c27-21(20-18-9-4-5-10-19(18)23-24-20)22-11-6-16-30(28,29)26-14-12-25(13-15-26)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,27)(H,23,24) |
InChIキー |
BTWGNHBFUHHWMY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=NNC4=CC=CC=C43 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



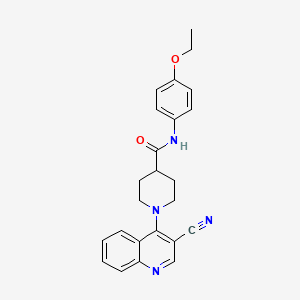
![N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2689708.png)
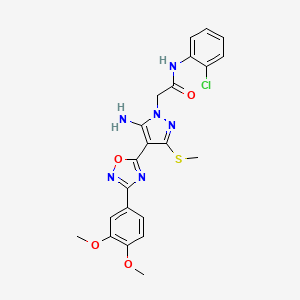


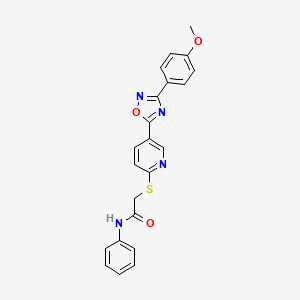
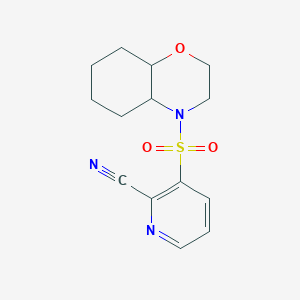
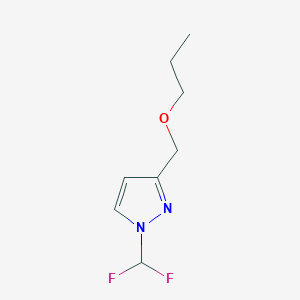

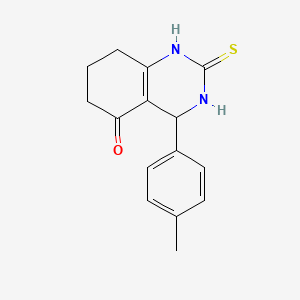
![Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2689724.png)
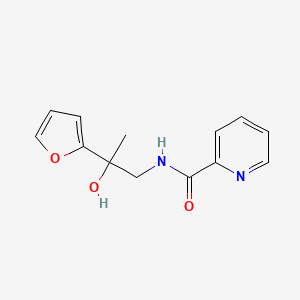
![3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2689727.png)
![Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2689729.png)